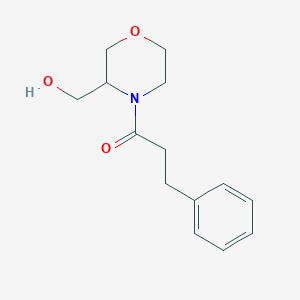

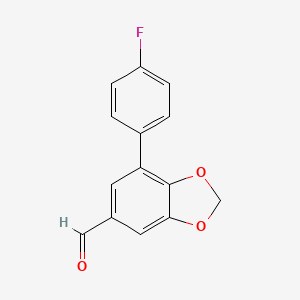

1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMPA is a potent nucleophilic catalyst that is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds. In

Scientific Research Applications

Synthesis and Biological Activity

1-(3-(Hydroxymethyl)morpholino)-3-phenylpropan-1-one has been utilized as a key intermediate in the synthesis of compounds with potential antitumor and antibacterial activities. A study by Isakhanyan et al. (2016) demonstrated the synthesis of tertiary aminoalkanol hydrochlorides derived from this compound, showing antitumor activity in vitro (Isakhanyan et al., 2016). Additionally, Isakhanyan and colleagues (2014) synthesized derivatives with antibacterial properties, emphasizing the compound's versatility as a precursor for biologically active molecules (Isakhanyan et al., 2014).

Material Science and Polymer Chemistry

In the realm of materials science, the compound and its derivatives have been used in the development of advanced materials. Angiolini et al. (1997) discussed copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, derived from morpholino phenylpropanone compounds, serving as photoinitiators for ultraviolet-curable pigmented coatings. These findings highlight the compound's potential in the creation of new polymeric materials with specific photoreactive properties (Angiolini et al., 1997).

Organic Synthesis

The compound's utility extends into organic synthesis, where it acts as a building block for various chemical transformations. Research by Thivolle-Cazat and Tkatchenko (1979) illustrated its role in the catalytic conversion of butadiene into octadienes, showcasing its application in complex organic reactions and the synthesis of industrially relevant compounds (Thivolle-Cazat & Tkatchenko, 1979).

Mechanism of Action

Safety and Hazards

Future Directions

The use of morpholino-based compounds in research and therapeutics is a promising area of study. For example, morpholino-based hydrogels have been studied for their response to morpholino targets . Additionally, guidelines for the use of morpholinos in zebrafish have been published, indicating the growing interest in this field .

properties

IUPAC Name |

1-[3-(hydroxymethyl)morpholin-4-yl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-10-13-11-18-9-8-15(13)14(17)7-6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUIFFPMJXZEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)CCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)

![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)

![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

![4-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-N-(cyanomethyl)-4-oxobutanamide](/img/structure/B3011137.png)